molecular formula C15H14O4 B12895944 Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- CAS No. 88484-91-7

Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-

Cat. No.: B12895944
CAS No.: 88484-91-7
M. Wt: 258.27 g/mol
InChI Key: MCRCBLKWXUENJT-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone is unique due to its fused furan ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H12O5
  • Molecular Weight : 284.263 g/mol
  • Density : 1.393 g/cm³
  • Boiling Point : 473.9 °C at 760 mmHg
  • Flash Point : 213.5 °C

These properties suggest a stable compound with potential applications in medicinal chemistry.

Anticancer Properties

Research has indicated that compounds similar to Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]- exhibit significant anticancer activity. For instance, studies on related derivatives have shown varying degrees of cytotoxicity against different cancer cell lines.

Compound Cell Line IC50 (µM)
Compound 5fC6 (glioma)5.13
Compound 5fSH-SY5Y (neuroblastoma)5.00
5-FUC68.34
5-FUSH-SY5Y8.53

In a study evaluating the cytotoxic effects of various derivatives, Compound 5f was found to induce apoptosis in C6 glioma cells, with significant cell cycle arrest observed in the G0/G1 phase .

The mechanism behind the anticancer activity appears to involve:

  • Induction of Apoptosis : Flow cytometry analysis demonstrated that Compound 5f caused a high percentage of early and late apoptotic cells.
  • Cell Cycle Arrest : The compound inhibited cell cycle progression significantly in various phases, particularly G0/G1 and S phases .

Anti-inflammatory Effects

Ethanone derivatives have also been studied for their anti-inflammatory properties. In vitro assays showed that certain compounds could inhibit cytokine production in macrophage-like cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activities associated with Ethanone derivatives:

  • Cytotoxicity Studies : A series of compounds derived from benzodioxole exhibited selective cytotoxicity against cancer cell lines while sparing healthy cells, indicating a promising therapeutic index .
  • Inflammatory Response Modulation : Research indicated that certain derivatives could effectively inhibit neutrophil degranulation and cytokine release from macrophages, highlighting their potential as anti-inflammatory agents .
  • Synthesis and Evaluation : New synthetic pathways for creating Ethanone derivatives have been explored, leading to compounds with enhanced biological profiles compared to traditional chemotherapeutics .

Properties

CAS No.

88484-91-7

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-yl]ethanone

InChI

InChI=1S/C15H14O4/c1-8(16)14-9(2)19-10(3)15(14)11-4-5-12-13(6-11)18-7-17-12/h4-6H,7H2,1-3H3

InChI Key

MCRCBLKWXUENJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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